

An In-depth Technical Guide to Butyl Cyclohexanecarboxylate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Butyl cyclohexanecarboxylate*

Cat. No.: *B3192806*

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This guide provides a comprehensive overview of the physical and chemical properties of **Butyl cyclohexanecarboxylate**, a versatile organic ester. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, reactivity, synthesis protocols, and safety considerations. By synthesizing technical data with practical insights, this guide aims to be an authoritative resource for laboratory and industrial applications.

Molecular Identity and Structure

Butyl cyclohexanecarboxylate is an ester characterized by a cyclohexane ring attached to a carboxyl group, which is in turn esterified with a butyl group. The isomeric form of the butyl group (n-butyl, sec-butyl, or tert-butyl) influences the compound's physical and chemical properties. This guide will focus primarily on n-**butyl cyclohexanecarboxylate**, while also providing comparative data for its isomers where relevant.

The fundamental structure consists of a C₁₁H₂₀O₂ molecular formula, with a molecular weight of approximately 184.27 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Structure

The molecular structure of n-**butyl cyclohexanecarboxylate** is depicted below.

Figure 1: Chemical structure of n-**butyl cyclohexanecarboxylate**.

Physicochemical Properties

The physical and chemical properties of **Butyl cyclohexanecarboxylate** are summarized in the table below. These properties are crucial for its handling, application, and in designing experimental procedures.

Property	Value	Source
Molecular Formula	C11H20O2	[1] [2] [3] [4]
Molecular Weight	184.27 g/mol	[1] [2] [3] [4]
CAS Number	6553-81-7	[2] [3] [4]
IUPAC Name	butyl cyclohexanecarboxylate	[1] [3]
Appearance	Colorless oil	[5]
Boiling Point	220.6°C at 760 mmHg (for butan-2-yl isomer); Estimated 238°C (for n-butyl isomer)	[1] [2]
Density	0.95 g/cm ³ (for butan-2-yl isomer)	[1]
Flash Point	87.2°C (for butan-2-yl isomer); Estimated 101.02 °C (for n-butyl isomer)	[1] [2]
Solubility	Soluble in ethanol (5509.97 g/L), methanol (5104.54 g/L), and isopropanol (5013.95 g/L). [2]	
Vapor Pressure	Estimated 0.0563 hPa @ 20°C; 0.0879 hPa @ 25°C	[2]
LogP (Octanol/Water Partition Coefficient)	3.4	[2]

Note: Some of the experimental data, such as boiling point and density, are reported for the butan-2-yl isomer. These values are expected to be similar but not identical for the n-butyl

isomer.

Chemical Reactivity and Synthesis

Chemical Reactivity

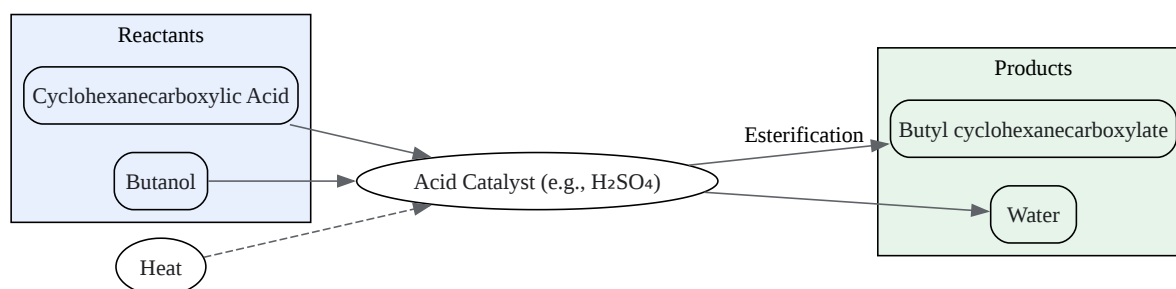
Butyl cyclohexanecarboxylate, as an ester, undergoes typical reactions of this functional group. The primary reaction of interest is hydrolysis, which can be catalyzed by either acid or base.

- **Acid-catalyzed hydrolysis:** In the presence of a strong acid and water, the ester is hydrolyzed back to cyclohexanecarboxylic acid and butanol. This reaction is reversible.
- **Base-catalyzed hydrolysis (Saponification):** This is an irreversible reaction where a base, such as sodium hydroxide, is used to hydrolyze the ester, yielding the salt of the carboxylic acid (sodium cyclohexanecarboxylate) and butanol.

The cyclohexane ring is generally stable but can undergo oxidation under harsh conditions. The ester group's moderate polarity and boiling point make it a suitable aprotic solvent for certain reactions.^[1]

Synthesis of Butyl Cyclohexanecarboxylate

The most common method for synthesizing **Butyl cyclohexanecarboxylate** is through the Fischer esterification of cyclohexanecarboxylic acid with butanol in the presence of an acid catalyst.



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Sources

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